

Application Notes and Protocols: Disperse Blue 359 in Sublimation Ink Formulations

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Compound of Interest

Compound Name: Disperse blue 359

Cat. No.: B1585479

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For Researchers, Scientists, and Formulation Chemists

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Disperse Blue 359** in the formulation of sublimation inks. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and digital printing technology.

Introduction to Disperse Blue 359

Disperse Blue 359 is a high-performance anthraquinone dye valued for its brilliant blue hue and excellent fastness properties, making it a prime candidate for sublimation ink formulations.

[1] Its chemical structure, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile, imparts desirable characteristics for thermal transfer printing on synthetic fabrics such as polyester.[2] Key attributes include high color strength, good light fastness, and stability under the high temperatures required for the sublimation process.[3]

Chemical and Physical Properties:

Property	Value
C.I. Name	Disperse Blue 359
CAS Number	62570-50-7
Molecular Formula	C ₁₇ H ₁₃ N ₃ O ₂
Molecular Weight	291.3 g/mol
Appearance	Dark Blue Powder
Solubility	Insoluble in water

Sublimation Ink Formulation

The formulation of a stable and high-performance sublimation ink is a multi-component system designed to ensure optimal printhead jetting, vibrant color transfer, and long-term stability. A typical formulation involves the dye, a dispersing agent, organic solvents (humectants), water, surfactants, and a preservative.

Example Formulation

The following table outlines a sample formulation for a cyan sublimation ink utilizing **Disperse Blue 359**, based on publicly available patent literature.^[4]

Component	Function	Percentage by Mass (%)
Disperse Blue 359	Colorant	10 - 40
Dispersing Agent (e.g., Lignosulfonic acid sodium salt)	Prevents dye agglomeration	0.5 - 10
Organic Solvents (e.g., Glycerine, Ethylene glycol methyl ether, Propylene glycol)	Humectant, prevents nozzle clogging	20 - 40
Deionized Water	Carrier Fluid	30 - 60
Surfactants (e.g., Surfynol series)	Adjusts surface tension for proper jetting	0.5 - 2
Preservative (e.g., Proxel GXL)	Prevents microbial growth	0.05 - 0.2

Experimental Protocols

Protocol for Sublimation Ink Preparation

This protocol details the steps for preparing a lab-scale batch of sublimation ink.

Materials and Equipment:

- **Disperse Blue 359** powder
- Dispersing agent
- Organic solvents (Glycerine, Ethylene glycol methyl ether, Propylene glycol)
- Deionized water
- Surfactants
- Preservative
- High-speed disperser or magnetic stirrer
- Bead mill with zirconium beads (0.25-0.35 mm diameter)

- 0.22 µm membrane filter
- Analytical balance
- Beakers and other standard laboratory glassware

Procedure:

- Premix Preparation: In a beaker, combine the **Disperse Blue 359** powder and the dispersing agent with a portion of the deionized water.
- Milling: Transfer the premix to a bead mill charged with zirconium beads. Mill at a high speed (e.g., 2200–2800 rpm) for a sufficient duration (e.g., 24 hours) to achieve the desired particle size distribution (typically below 300 nm).[\[4\]](#)[\[5\]](#)
- Let-down Stage: In a separate vessel, combine the remaining deionized water, organic solvents, surfactants, and preservative. Mix thoroughly until a homogenous solution is formed.
- Final Ink Formulation: Slowly add the milled dye dispersion to the let-down solution while stirring continuously. Continue stirring for at least 60 minutes to ensure complete homogenization.[\[4\]](#)
- Filtration: Filter the final ink formulation through a 0.22 µm membrane filter to remove any large particles or agglomerates that could clog printer nozzles.[\[4\]](#)

Protocol for Particle Size Analysis

Particle size is a critical parameter for inkjet ink performance, influencing jetting reliability and print quality.[\[6\]](#)

Equipment:

- Dynamic Light Scattering (DLS) particle size analyzer

Procedure:

- **Sample Preparation:** Dilute a small aliquot of the prepared sublimation ink with deionized water to the appropriate concentration for the DLS instrument.
- **Measurement:** Following the instrument manufacturer's instructions, measure the particle size distribution of the diluted ink sample.
- **Analysis:** Record the Z-average particle size and the polydispersity index (PDI). For optimal performance, the average particle size should be below 300 nm with a narrow distribution.^[5]

Protocol for Sublimation Transfer and Printing

Materials and Equipment:

- Inkjet printer compatible with sublimation inks
- Sublimation transfer paper
- 100% Polyester fabric
- Heat press
- Color calibration image

Procedure:

- **Printer Setup:** Fill a compatible inkjet printer with the prepared **Disperse Blue 359** sublimation ink.
- **Printing:** Print the color calibration image onto the sublimation transfer paper.
- **Drying:** Allow the printed paper to dry completely.
- **Transfer:** Place the polyester fabric on the heat press. Position the printed transfer paper face down on the fabric.
- **Heat Pressing:** Press the fabric and paper at a temperature of 180-210°C for 30-60 seconds, with a pressure of (4±1) kPa.^{[7][8]}
- **Cooling:** Carefully remove the transfer paper from the fabric and allow the fabric to cool.

Protocol for Color Fastness Evaluation

Standard: ISO 105-C06 or AATCC Test Method 61

Procedure:

- Prepare a specimen of the printed polyester fabric.
- Place the specimen in a container with a specified detergent solution and stainless steel balls.
- Agitate the container in a laundering machine at a specified temperature and time.
- Rinse and dry the specimen.
- Evaluate the color change of the specimen and the staining of an adjacent undyed fabric using a grayscale.

Standard: ISO 105-X12 or AATCC Test Method 8

Procedure:

- Mount a specimen of the printed fabric on the base of a crockmeter.
- Using a standard white cotton test cloth, perform a specified number of rubbing cycles under a defined pressure, both dry and wet.
- Evaluate the degree of color transfer to the white cloth using a grayscale for staining.

Standard: ISO 105-B02 or AATCC Test Method 16

Procedure:

- Expose a specimen of the printed fabric to a controlled artificial light source that simulates natural daylight.
- Simultaneously expose a set of blue wool standards.
- Evaluate the fading of the specimen by comparing it to the fading of the blue wool standards.

Standard: ISO 105-P01 or AATCC Test Method 117[7]

Procedure:

- Place a specimen of the printed fabric in contact with an undyed fabric.
- Heat the composite specimen in a heating device at a specified temperature (e.g., 150°C, 180°C, 210°C) for a set time (e.g., 30 seconds).[7]
- Evaluate the color change of the specimen and the staining of the undyed fabric using a grayscale.

Quantitative Data Summary

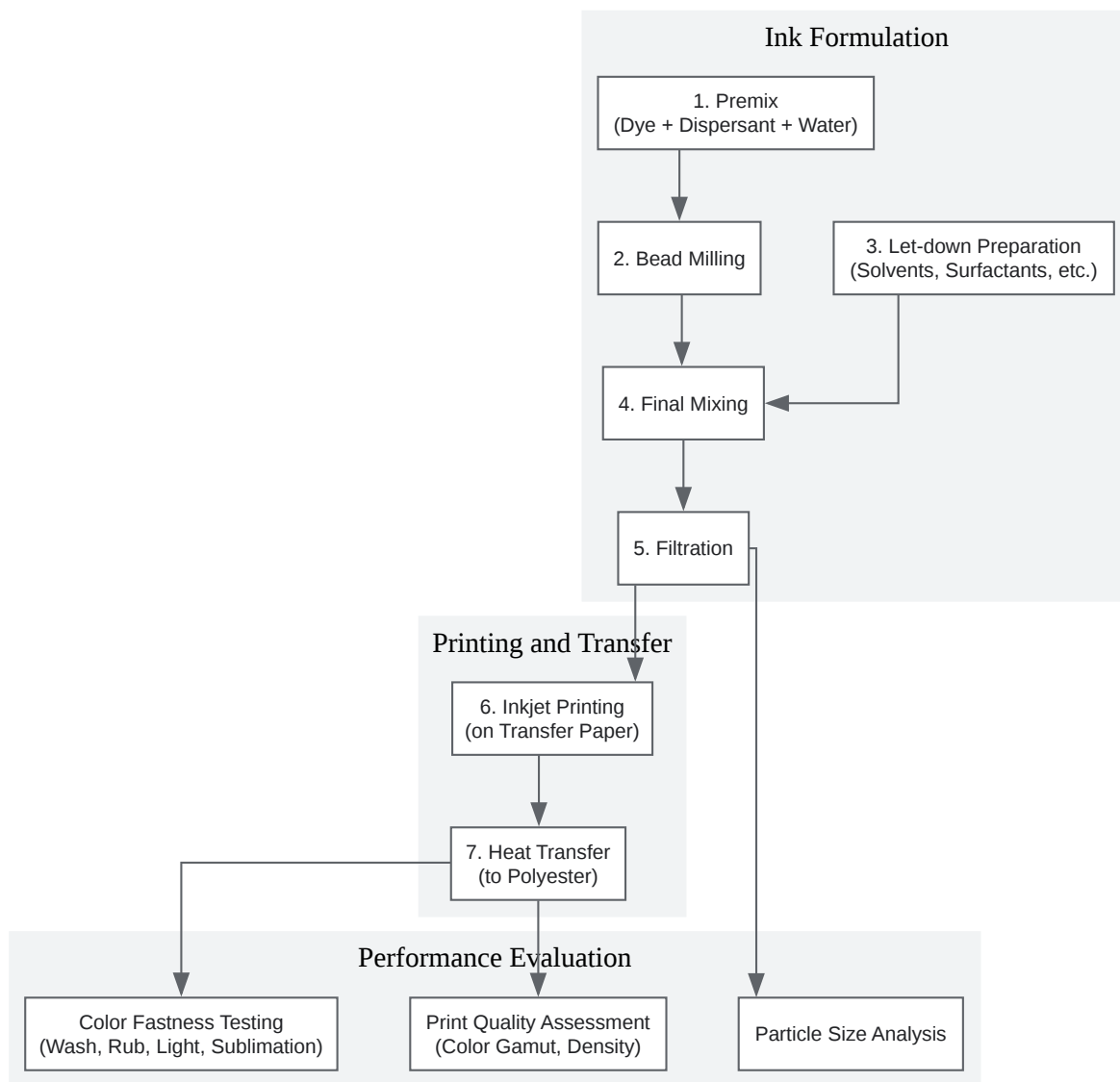
The following table summarizes the typical fastness properties of **Disperse Blue 359** on polyester fabric. The ratings are on a scale of 1 to 5, with 5 being the best.

Fastness Test	ISO Rating	AATCC Rating
Light Fastness	6	-
Washing Fastness (Staining on PES)	4-5	4-5
Washing Fastness (Staining on CO)	5	5
Sublimation Fastness	4-5	-
Perspiration Fastness	4	5
Rubbing Fastness	4-5	4-5

Data compiled from multiple sources.[9][10][11][12]

Visualizations

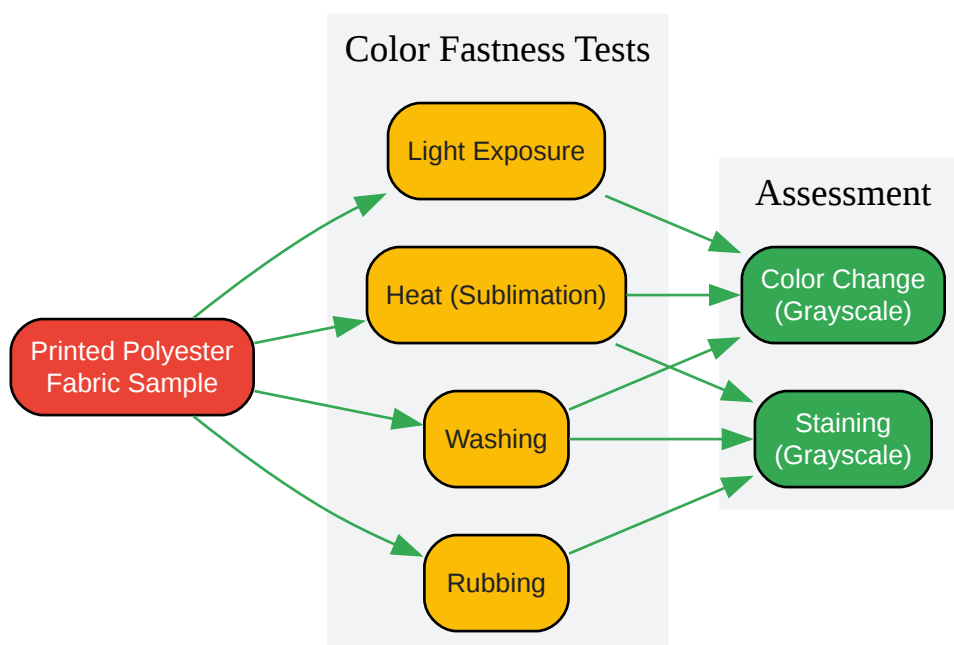
Experimental Workflow for Sublimation Ink Formulation and Evaluation



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Caption: Workflow for sublimation ink formulation and testing.

Logical Relationship for Color Fastness Testing



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Caption: Key aspects of color fastness evaluation.

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